REACTION_CXSMILES
|
[Cl:1][Si](C)(C)C.[CH3:6][CH:7]([CH3:14])[C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].CS(C)=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][CH:9]([C:8](=[O:13])[CH:7]([CH3:14])[CH3:6])[C:10](=[O:12])[CH3:11] |f:3.4,6.7|
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
566 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC(C)=O)=O)C
|
Name
|
|
Quantity
|
7.47 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
566 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled in ice
|
Type
|
CUSTOM
|
Details
|
producing a yellow solution which
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (98:2, by volume)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C)=O)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |